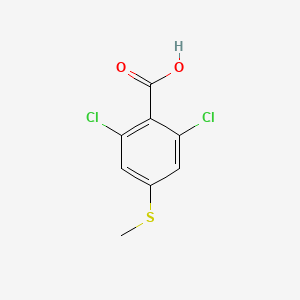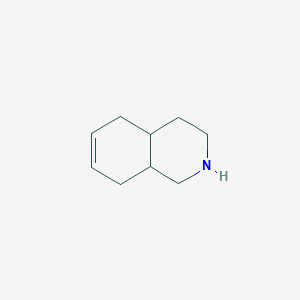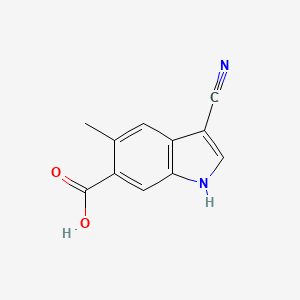![molecular formula C7H14ClNO B13465250 {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
科学的研究の応用
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and potential drug candidates.
Organic Synthesis: The compound is used as a building block for the construction of complex molecules with bicyclic structures.
Material Science: It can be incorporated into polymers and other materials to impart unique properties.
作用機序
The mechanism of action of {1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride
- {2-Oxabicyclo[2.1.1]hexan-1-yl}methanol
- Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Uniqueness
{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
(1-amino-2-bicyclo[2.1.1]hexanyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-2-5(3-7)1-6(7)4-9;/h5-6,9H,1-4,8H2;1H |
InChIキー |
GFPNTNPGWANTHZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C2)(C1CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


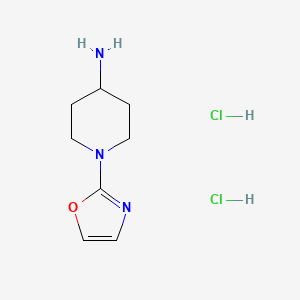
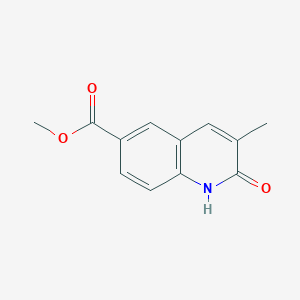

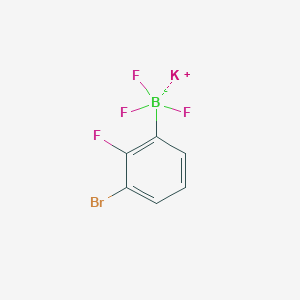
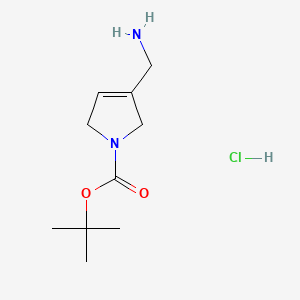
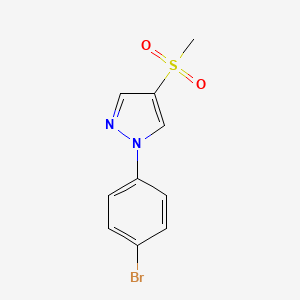
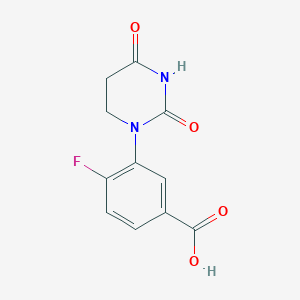
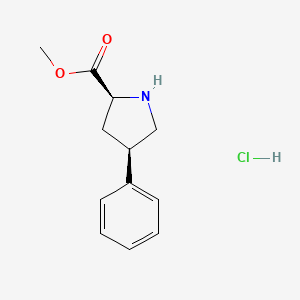
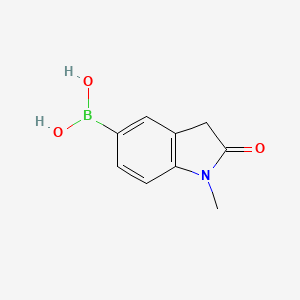
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

